Product packaging for Benzene, (3,3-dimethoxy-1-propynyl)-(Cat. No.:CAS No. 80832-34-4)

Benzene, (3,3-dimethoxy-1-propynyl)-

Cat. No.: B14416296
CAS No.: 80832-34-4
M. Wt: 176.21 g/mol
InChI Key: UXKMQYYVEURRTI-UHFFFAOYSA-N
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Description

Benzene, (3,3-dimethoxy-1-propynyl)- is an organic compound that features a benzene ring linked to a 3,3-dimethoxy-1-propynyl substituent. This molecular structure incorporates both an aromatic system and an alkyne functional group protected as a ketal, making it a valuable intermediate in synthetic organic chemistry. The compound is of significant interest for research and development purposes, particularly in the field of method development and the synthesis of more complex molecular architectures. The presence of the dimethoxypropynyl group suggests potential utility in metal-catalyzed cross-coupling reactions, where the alkyne can serve as a coupling partner, and in cyclization reactions to construct fused ring systems. Compounds with similar dimethoxy-substituted chains are recognized for their role as building blocks in organic synthesis . Researchers may employ this chemical in the exploration of new catalytic processes or as a precursor for the synthesis of specialized ligands or materials. This product is intended for laboratory research use only and is not classified or approved for human consumption, therapeutic use, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B14416296 Benzene, (3,3-dimethoxy-1-propynyl)- CAS No. 80832-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80832-34-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,3-dimethoxyprop-1-ynylbenzene

InChI

InChI=1S/C11H12O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

UXKMQYYVEURRTI-UHFFFAOYSA-N

Canonical SMILES

COC(C#CC1=CC=CC=C1)OC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Benzene, 3,3 Dimethoxy 1 Propynyl

Reactions Involving the Propynyl (B12738560) Moiety

The carbon-carbon triple bond of the propynyl group is the primary site for a variety of addition, cycloaddition, and metal-mediated reactions. The internal nature of this alkyne, substituted with a phenyl group on one side and a carbon bearing a dimethoxy acetal (B89532) on the other, dictates the regioselectivity and stereoselectivity of these transformations.

Alkyne Addition Reactions

The propynyl group undergoes addition reactions characteristic of alkynes, where the triple bond is converted to a double or single bond.

Hydrogenation: Catalytic hydrogenation of internal alkynes can yield either a (Z)-alkene, a (Z)-alkene, or an alkane, depending on the catalyst and reaction conditions. The partial hydrogenation to a (Z)-alkene is typically achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.org This process involves the syn-addition of two hydrogen atoms across the triple bond. Conversely, reduction with sodium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, producing the (E)-alkene. libretexts.org Complete hydrogenation to the corresponding alkane, 1,1-dimethoxy-3-phenylpropane, can be accomplished using catalysts like platinum or palladium on carbon under a hydrogen atmosphere. libretexts.org For phenyl-substituted internal alkynes like 1-phenyl-1-butyne, palladium nanoparticles have been shown to catalyze hydrogenation to the Z-alkene with high yield and stereoselectivity. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the internal alkyne follows Markovnikov's rule. lumenlearning.commasterorganicchemistry.com In the case of Benzene (B151609), (3,3-dimethoxy-1-propynyl)-, the phenyl group can stabilize a positive charge on the adjacent carbon (the benzylic position) through resonance. Therefore, in the first addition of HX, the proton (H+) will add to the carbon atom further from the phenyl group (C2), and the halide (X-) will add to the benzylic carbon (C1), which can better stabilize the resulting vinyl carbocation intermediate. chemistrysteps.commasterorganicchemistry.com The addition of a second equivalent of HX would proceed to form a geminal dihalide.

Hydration: Acid-catalyzed hydration of the alkyne leads to the formation of a ketone. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable keto form. umn.edu For an unsymmetrical internal alkyne like Benzene, (3,3-dimethoxy-1-propynyl)-, hydration follows Markovnikov's rule, with the initial protonation occurring at the less substituted carbon (or the one less able to stabilize a positive charge). The phenyl group stabilizes a carbocation at the benzylic position, so the hydroxyl group adds to this carbon. The resulting enol tautomerizes to form 1-phenyl-1-propanone, with the acetal group being hydrolyzed under the acidic conditions. Studies on the hydration of the closely related 1-phenyl-1-propyne (B1211112) have shown that water-tolerant Lewis acids, such as indium triflate, are effective catalysts for this transformation, yielding benzyl (B1604629) methyl ketone (1-phenyl-2-propanone) and propiophenone. psu.eduresearchgate.netacs.org

Table 1: Alkyne Addition Reactions on Phenyl-Substituted Alkynes
ReactionReagents & ConditionsSubstrate AnalogMajor ProductSelectivityReference
Partial Hydrogenation (cis)H₂, Lindlar's CatalystInternal Alkyne(Z)-AlkeneHigh (syn-addition) libretexts.org
Partial Hydrogenation (trans)Na, liquid NH₃Internal Alkyne(E)-AlkeneHigh (anti-addition) libretexts.org
Full HydrogenationH₂, Pt or Pd/CInternal AlkyneAlkaneN/A libretexts.org
Hydration (Lewis Acid)In(OTf)₃, H₂O, 150-225 °C1-Phenyl-1-propyne1-Phenyl-2-propanoneRegioselective psu.eduresearchgate.net

Cycloaddition Reactions

The alkyne moiety can participate as a dipolarophile or a 2π-electron component in various cycloaddition reactions to form cyclic structures.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves the combination of a 1,3-dipole with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org A common example is the Huisgen cycloaddition, where an organic azide (B81097) reacts with the alkyne to produce a triazole. wikipedia.org The reaction of Benzene, (3,3-dimethoxy-1-propynyl)- with an azide, such as benzyl azide, would yield a mixture of two regioisomeric 1,2,3-triazoles, as the alkyne is unsymmetrical. These reactions can be performed thermally or catalyzed by copper(I), the latter often referred to as "click chemistry". youtube.comfrontiersin.org Nitrile oxides can also be used as 1,3-dipoles, reacting with the alkyne to form isoxazoles. wikipedia.org

Gold-Catalyzed Cycloadditions: Propargyl acetals are versatile substrates in gold-catalyzed cycloaddition reactions. Gold(I) catalysts can activate the alkyne, initiating a cascade of reactions. For instance, gold(I)-catalyzed reactions of propargyl acetals with aldehydes can lead to a formal [3+2] cycloaddition, producing functionalized 2,5-dihydrofurans. beilstein-journals.orgnih.gov Similarly, reactions with nitrones can result in a [3+3] cycloaddition. nih.gov These transformations often proceed through the formation of a gold-carbenoid intermediate. beilstein-journals.orgrsc.orgchemrxiv.org

[2+2+1] Cycloaddition (Pauson-Khand Reaction): The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like Co₂(CO)₈, to form an α,β-cyclopentenone. wikipedia.org When Benzene, (3,3-dimethoxy-1-propynyl)- is reacted with an alkene such as norbornene under Pauson-Khand conditions, a bicyclic cyclopentenone is formed. nih.govnrochemistry.com For internal alkynes, the reaction generally exhibits high regioselectivity, with the larger substituent on the alkyne (the phenyl group) ending up adjacent to the newly formed carbonyl group in the product. nrochemistry.commdpi.comnih.gov

Table 2: Cycloaddition Reactions of Phenyl-Substituted Propargyl Systems
Reaction TypeReactantsCatalyst/MediatorProduct TypeReference
[3+2] CycloadditionAlkyne + Organic AzideThermal or Cu(I)1,2,3-Triazole wikipedia.orgnih.gov
Gold-Catalyzed [3+2] CycloadditionPropargyl Acetal + AldehydeAu(I) Complex2,5-Dihydrofuran beilstein-journals.orgnih.gov
[2+2+1] Pauson-Khand ReactionAlkyne + Norbornene + COCo₂(CO)₈Bicyclic Cyclopentenone wikipedia.orgnih.gov

Metal-Mediated Transformations of Alkynes

Transition metals, particularly palladium, play a crucial role in activating the alkyne for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While Benzene, (3,3-dimethoxy-1-propynyl)- is an internal alkyne, related propargyl systems can participate in similar transformations. For instance, a "deacetonative" Sonogashira coupling has been developed where aryl propargyl alcohols react with aryl chlorides, effectively using the propargyl alcohol as a terminal alkyne surrogate. nih.govnrochemistry.com This suggests that under appropriate catalytic conditions, the C(sp)-C(sp³) bond in the target molecule could potentially be cleaved and functionalized. More directly, the alkyne could be synthesized via a Sonogashira reaction between a terminal alkyne (propargyl aldehyde dimethyl acetal) and an aryl halide (e.g., iodobenzene) using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.govnih.gov

Reactivity of the Dimethoxy Acetal Group

The dimethoxy acetal serves as a protecting group for the corresponding aldehyde. Its reactivity is dominated by hydrolysis and transacetalization reactions, which are typically catalyzed by acid. organic-chemistry.org

Hydrolysis to the Corresponding Aldehyde

Under aqueous acidic conditions, the dimethoxy acetal group is readily hydrolyzed to regenerate the parent carbonyl compound, in this case, phenylpropynal. chemistrysteps.com The mechanism involves protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). masterorganicchemistry.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. acs.org Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second molecule of methanol, yields the final aldehyde product. acs.orgchemistrysteps.com This reaction is an equilibrium process; therefore, an excess of water is used to drive the reaction toward the aldehyde. chemistrysteps.com

Stability under Various Reaction Conditions

The stability of Benzene, (3,3-dimethoxy-1-propynyl)- is significantly influenced by the chemical environment, particularly due to the presence of the acetal functional group. Acetals are known to be stable under neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions. whiterose.ac.ukorganic-chemistry.orglibretexts.org The acid-catalyzed hydrolysis of the dimethoxy acetal moiety would lead to the formation of an aldehyde and two molecules of methanol. nih.gov

The rate of this hydrolysis is dependent on the pH of the solution; as the pH decreases, the rate of hydrolysis increases. acs.org For instance, the half-life of an acetal can decrease by orders of magnitude when the pH is lowered from 7.4 to 5.0. whiterose.ac.uk The general mechanism for the acid-catalyzed hydrolysis of an acetal involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes further hydrolysis to the corresponding aldehyde. libretexts.org

Conversely, under basic or neutral conditions, the acetal group is quite robust and serves as a stable protecting group for the carbonyl functionality. organic-chemistry.orglibretexts.org This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the aromatic ring or the alkyne, without affecting the acetal.

The stability of the triple bond in the propynyl group is generally high under a variety of conditions, though it can undergo reactions such as hydrogenation in the presence of specific catalysts. rsc.orgrsc.org The benzene ring itself is inherently stable due to its aromaticity and will only undergo substitution reactions under specific, often harsh, conditions. msu.edu

Table 1: Predicted Stability of Benzene, (3,3-dimethoxy-1-propynyl)- under Various Conditions

Condition Reagent/Environment Stability of Acetal Group Stability of Alkyne Group Stability of Benzene Ring Overall Molecular Stability
Acidic Dilute HCl, H2SO4 Unstable (hydrolyzes) Generally Stable Stable Unstable due to acetal hydrolysis
Neutral Water, NaCl solution Stable Stable Stable Stable
Basic NaOH, KOH solution Stable Stable Stable Stable
Reducing H2/Pd, NaBH4 Stable Reactive (hydrogenation) Stable Reactive at the alkyne
Oxidizing KMnO4, O3 Stable Reactive (cleavage) Stable Reactive at the alkyne

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (EAS) Patterns

The reactivity of the benzene ring in Benzene, (3,3-dimethoxy-1-propynyl)- towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of the (3,3-dimethoxy-1-propynyl)- substituent. The alkynyl group is generally considered to be an electron-withdrawing group due to the high s-character of the sp-hybridized carbon atoms, which makes them more electronegative than sp2-hybridized carbons. msu.edu This electron-withdrawing nature deactivates the benzene ring, making it less reactive towards electrophiles compared to benzene itself. lumenlearning.com

Substituents on a benzene ring direct incoming electrophiles to specific positions. Electron-withdrawing groups are typically meta-directors. libretexts.orglatech.edu This is because the deactivation is less pronounced at the meta position compared to the ortho and para positions. The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that when the electrophile adds to the ortho or para position, one of the resonance forms places a positive charge directly adjacent to the electron-withdrawing substituent, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement. libretexts.org Therefore, the major products of electrophilic aromatic substitution on Benzene, (3,3-dimethoxy-1-propynyl)- are expected to be the meta-substituted isomers.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution of Benzene, (3,3-dimethoxy-1-propynyl)-

EAS Reaction Reagents Electrophile (E+) Predicted Major Product
Nitration HNO3, H2SO4 NO2+ 1-(3,3-dimethoxy-1-propynyl)-3-nitrobenzene
Halogenation Br2, FeBr3 Br+ 1-bromo-3-(3,3-dimethoxy-1-propynyl)benzene
Sulfonation SO3, H2SO4 SO3 3-(3,3-dimethoxy-1-propynyl)benzenesulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl3 R+ Generally not successful due to deactivation
Friedel-Crafts Acylation R-COCl, AlCl3 R-CO+ Generally not successful due to deactivation

Functionalization of the Benzene Core

Functionalization of the benzene core of Benzene, (3,3-dimethoxy-1-propynyl)- is achieved through various electrophilic aromatic substitution reactions. However, due to the deactivating nature of the (3,3-dimethoxy-1-propynyl)- group, more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) may be required compared to the substitution of benzene. lumenlearning.com

Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr3 or AlCl3.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings. libretexts.org The electron-withdrawing substituent makes the ring too poor of a nucleophile to attack the carbocation or acylium ion electrophile. Furthermore, the Lewis acid catalyst required for these reactions could potentially coordinate with the oxygen atoms of the dimethoxy group, further deactivating the ring.

Interplay between Functional Groups

Electronic Interactions and Resonance Effects

The electronic character of Benzene, (3,3-dimethoxy-1-propynyl)- is a result of the interplay between the inductive and resonance effects of its substituents. The (3,3-dimethoxy-1-propynyl)- group exerts a net electron-withdrawing effect on the benzene ring.

Inductive Effect (-I): The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp2-hybridized carbons of the benzene ring. This leads to a withdrawal of electron density from the ring through the sigma bond framework. msu.edu This inductive effect is the primary contributor to the deactivation of the ring.

Resonance Effect: The triple bond of the alkyne can participate in resonance with the pi-system of the benzene ring. While the phenyl group can donate electron density to the alkyne (a +R effect), the alkyne can also withdraw electron density from the ring via resonance (a -R effect), particularly when a strong electron-donating group is also present on the ring. However, for an unsubstituted phenyl ring, the inductive withdrawal of the alkynyl group is the dominant electronic effect. ck12.org The resonance structures of phenylacetylene, a related compound, illustrate the delocalization of electrons. researchgate.net The dimethoxy acetal group is too far removed from the aromatic ring to have a significant direct resonance or inductive effect on it. Its primary electronic influence is on the reactivity of the propynyl chain.

Directed Reactivity and Chemoselectivity

The presence of multiple functional groups—the benzene ring, the alkyne, and the acetal—in Benzene, (3,3-dimethoxy-1-propynyl)- raises questions of chemoselectivity in chemical reactions. The outcome of a reaction will depend on the specific reagents and conditions employed.

Under Acidic Conditions: The most likely site of reaction is the acetal group, which will undergo hydrolysis. Electrophilic aromatic substitution would be slow due to the deactivating nature of the substituent, and the acidic conditions would likely cleave the acetal before significant substitution on the ring could occur.

Under Basic or Neutral Conditions: The acetal group is stable. Reactions targeting the alkyne would be feasible. For example, deprotonation of the terminal alkyne (if it were a terminal alkyne) with a strong base to form an acetylide for subsequent reaction with an electrophile. For an internal alkyne as in this case, reactions such as hydrogenation or hydration could be performed.

Reactions with Electrophiles: In the absence of strong acid, an electrophile could potentially react with either the benzene ring or the alkyne. The benzene ring is deactivated, making it less nucleophilic. The pi-bonds of the alkyne are also nucleophilic and can undergo electrophilic addition. The relative reactivity would depend on the specific electrophile and reaction conditions.

Reactions with Nucleophiles: The alkyne can act as an electrophile in reactions with certain nucleophiles, such as in Michael additions if the alkyne is conjugated with an electron-withdrawing group.

This interplay necessitates careful selection of reaction conditions to achieve the desired chemical transformation on a specific part of the molecule.

Table 3: Predicted Chemoselective Reactions of Benzene, (3,3-dimethoxy-1-propynyl)-

Reagents and Conditions Predicted Site of Reaction Type of Reaction Rationale
H3O+ Acetal Hydrolysis Acetals are acid-labile.
H2, Lindlar's Catalyst Alkyne Partial Hydrogenation Selective catalyst for alkyne to alkene reduction.
Br2, CCl4 Alkyne Electrophilic Addition Alkyne is generally more reactive than the deactivated benzene ring towards electrophilic addition of halogens.
HNO3, H2SO4 Benzene Ring Electrophilic Aromatic Substitution Strong electrophile and forcing conditions required to react with the deactivated ring.
n-BuLi (No reaction at an internal alkyne) (N/A) No acidic proton on the internal alkyne for deprotonation.
NaOH, H2O No reaction N/A The molecule is stable under basic conditions.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive technique for probing the molecular structure of Benzene (B151609), (3,3-dimethoxy-1-propynyl)-. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each proton and carbon atom can be obtained.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of Benzene, (3,3-dimethoxy-1-propynyl)- provides critical insights into the number, connectivity, and chemical environment of the protons within the molecule. Protons in different electronic environments resonate at distinct chemical shifts (δ), measured in parts per million (ppm).

The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns of these protons are influenced by the substitution pattern on the ring. The methoxy (B1213986) groups (-OCH₃) give rise to a characteristic singlet in the upfield region, typically around 3.3-3.5 ppm, integrating to six protons. The single proton of the acetal (B89532) group (-CH(OCH₃)₂) would be expected to appear as a singlet in the region of 5.0-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, (3,3-dimethoxy-1-propynyl)-

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.2-7.5 Multiplet 5H
Acetal-H ~5.4 Singlet 1H

¹³C NMR for Carbon Backbone and Functional Group Identification

Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their attached atoms.

The carbons of the phenyl ring are expected to resonate in the aromatic region of the spectrum, between 120 and 140 ppm. The sp-hybridized carbons of the alkyne group will have characteristic chemical shifts, typically in the range of 80-90 ppm. The carbon atom of the acetal group is significantly deshielded and is anticipated to appear further downfield, around 100 ppm. The carbon atoms of the two equivalent methoxy groups will produce a single signal in the upfield region, generally between 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, (3,3-dimethoxy-1-propynyl)-

Carbon Atom Predicted Chemical Shift (ppm)
C (Aromatic, substituted) 120-125
CH (Aromatic) 128-130
C (Alkyne) 80-90
C (Acetal) ~100

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To establish the precise connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For Benzene, (3,3-dimethoxy-1-propynyl)-, COSY would show correlations between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the acetal and methoxy groups, as well as the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of the functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending vibrations of the bonds, providing a molecular fingerprint.

Characteristic Absorptions of Alkyne, Acetal, and Aromatic Moieties

The IR spectrum of Benzene, (3,3-dimethoxy-1-propynyl)- is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Alkyne (C≡C): A weak to medium absorption band corresponding to the C≡C stretching vibration is anticipated in the region of 2100-2260 cm⁻¹.

Acetal (C-O): Strong C-O stretching vibrations characteristic of the acetal group are expected to appear in the range of 1050-1150 cm⁻¹.

Aromatic (C=C and C-H): The aromatic ring will give rise to several absorptions. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, are found in the 690-900 cm⁻¹ range.

Table 3: Expected IR Absorption Frequencies for Benzene, (3,3-dimethoxy-1-propynyl)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkyne C≡C Stretch 2100-2260
Acetal C-O Stretch 1050-1150
Aromatic C=C Stretch 1450-1600
Aromatic C-H Stretch >3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For Benzene, (3,3-dimethoxy-1-propynyl)-, the presence of the phenyl group, which is a chromophore, will dominate the UV-Vis spectrum. Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense, fine-structured band in the 255-275 nm range. The conjugation of the phenyl ring with the alkyne moiety may lead to a slight bathochromic (red) shift of these absorption maxima to longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima for Benzene, (3,3-dimethoxy-1-propynyl)-

Electronic Transition Predicted λ_max (nm)
π → π* (Aromatic) ~205

Analysis of Chromophores and Conjugation Systems

The structural framework of Benzene, (3,3-dimethoxy-1-propynyl)- incorporates a phenyl group directly attached to a propynyl (B12738560) chain, forming a phenylalkyne system. This arrangement constitutes the primary chromophore of the molecule, which is responsible for its absorption of ultraviolet (UV) radiation. The chromophore consists of the benzene ring and the conjugated carbon-carbon triple bond.

The electronic transitions within this conjugated system, specifically the π → π* transitions, are expected to result in characteristic absorption bands in the UV-Vis spectrum. In similar substituted benzenes, these transitions typically occur in the region between 220 and 280 nm. nist.gov The presence of the alkyne group in conjugation with the benzene ring can influence the position and intensity of these absorption maxima. Generally, conjugation extends the π-system, which can lead to a bathochromic shift (a shift to longer wavelengths) compared to non-conjugated benzene. sciencepublishinggroup.com

The dimethoxy groups, being auxochromes, are not part of the primary chromophore but can influence the absorption spectrum. Their electron-donating nature through resonance can affect the energy of the electronic transitions, potentially causing further shifts in the absorption bands. However, since the methoxy groups are located on the non-conjugated C3 carbon of the propynyl chain, their electronic effect on the phenylalkyne chromophore is transmitted through sigma bonds and is therefore expected to be minimal.

Table 1: Expected UV-Vis Spectroscopic Data for Benzene, (3,3-dimethoxy-1-propynyl)-

Spectroscopic Feature Expected Observation
Chromophore Phenylalkyne
Auxochromes Two methoxy groups
Expected λmax ~220-280 nm
Transition Type π → π*

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of Benzene, (3,3-dimethoxy-1-propynyl)-. The molecular formula of the compound is C₁₁H₁₂O₂.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition. The calculated exact mass of the molecular ion [M]⁺ of Benzene, (3,3-dimethoxy-1-propynyl)- is essential for its unambiguous identification.

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₂O₂
Calculated Exact Mass 176.08373 u

Note: The exact mass is a calculated value based on the molecular formula.

Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique pattern that serves as a fingerprint for the molecule's structure. The fragmentation of Benzene, (3,3-dimethoxy-1-propynyl)- is predicted to proceed through several key pathways based on the stability of the resulting fragments.

The structure contains several points susceptible to cleavage: the C-O bonds of the methoxy groups and the bonds of the propynyl chain. A primary fragmentation event is the loss of a methoxy group (-OCH₃) to form a stable oxonium ion or subsequent rearrangements. Another likely fragmentation is the cleavage of the C-C bond adjacent to the benzene ring.

A significant fragment in the mass spectra of many benzene derivatives is the phenyl cation ([C₆H₅]⁺) at a mass-to-charge ratio (m/z) of 77. The fragmentation of the core structure can be compared to that of simpler, related molecules like 1-phenyl-1-propyne (B1211112). nist.gov

Table 3: Predicted Key Fragmentation Ions for Benzene, (3,3-dimethoxy-1-propynyl)-

m/z Value Proposed Fragment Ion Formula Notes on Formation
176 Molecular Ion [C₁₁H₁₂O₂]⁺ Parent ion.
145 [M - OCH₃]⁺ [C₁₀H₉O]⁺ Loss of a methoxy radical.
115 [M - OCH₃ - CH₂O]⁺ [C₉H₇]⁺ Subsequent loss of formaldehyde.
115 Phenylpropargyl cation [C₉H₇]⁺ Cleavage of the C-C bond with loss of the dimethoxy group.
77 Phenyl cation [C₆H₅]⁺ A common fragment for phenyl-containing compounds.

Note: The fragmentation pattern described is predictive and based on the analysis of functional groups and data from structurally analogous compounds.

Applications of Benzene, 3,3 Dimethoxy 1 Propynyl As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The unique combination of functional groups in Benzene (B151609), (3,3-dimethoxy-1-propynyl)- makes it a strategic starting material for the construction of intricate molecular architectures. The acetal (B89532) group serves as a stable protecting group for the otherwise reactive propargyl aldehyde, allowing for selective manipulation of the alkyne functionality. The phenyl group also influences the reactivity of the molecule and can be further functionalized.

While direct applications of Benzene, (3,3-dimethoxy-1-propynyl)- in the total synthesis of specific natural products are not extensively documented in the literature, the functional motifs it contains are prevalent in many biologically active molecules. Propargyl groups are key components in numerous natural products and are often introduced through nucleophilic addition of acetylides to aldehydes or ketones. researchgate.net The acetal functionality in Benzene, (3,3-dimethoxy-1-propynyl)- represents a latent aldehyde, which can be deprotected under acidic conditions to participate in such reactions.

The synthesis of chiral propargyl alcohols, which are crucial intermediates in the synthesis of many natural products, often involves the reaction of terminal alkynes with aldehydes. researchgate.net Although not a direct application of the title compound, its deprotected form, phenylpropargyl aldehyde, could theoretically be employed in such synthetic strategies. The utility of propargyl acetates and other derivatives in the synthesis of complex macrocyclic natural products has been demonstrated, highlighting the importance of the propargylic scaffold in advanced organic synthesis. acs.org

Benzene, (3,3-dimethoxy-1-propynyl)- and its analogs have demonstrated significant utility as intermediates in the synthesis of heterocyclic compounds. The presence of the alkyne and the masked aldehyde functionality allows for various cyclization strategies.

A notable example is the use of phenylpropargyl acetals in a gold(I)-catalyzed intermolecular formal [2+5] cycloaddition with benzaldimines. This reaction provides a direct route to the synthesis of benzofused azepines, an important class of nitrogen-containing heterocycles. researchgate.net The reaction proceeds through the formation of a propargyl-gold carbenoid complex, which then undergoes a cycloaddition cascade.

The deprotected form of the title compound, phenylpropargyl aldehyde, is a versatile precursor for a wide array of heterocycles. Alkynyl aldehydes are known to undergo cyclization reactions with various organic compounds to construct N-, O-, and S-containing heterocycles such as imidazoles, oxazoles, pyridines, and quinolines. nih.gov These transformations can be promoted by metal catalysts or occur under metal-free conditions. nih.gov

Table 1: Synthesis of Benzofused Azepines using Phenylpropargyl Acetals researchgate.net

EntryPhenylpropargyl AcetalBenzaldimineCatalystSolventYield (%)
1Diethyl AcetalN-Benzylidene-anilineAu(I) complexDioxane78
2Diethyl AcetalN-Benzylidene-p-toluidineAu(I) complexDioxane82
3Diethyl AcetalN-(4-Methoxybenzylidene)anilineAu(I) complexDioxane75

Monomer in Polymer Chemistry

The terminal alkyne group in Benzene, (3,3-dimethoxy-1-propynyl)- makes it a suitable monomer for polymerization reactions, leading to the formation of functional polymers with interesting properties. The polymerization of acetylene (B1199291) and its derivatives can lead to conjugated polymers with applications in electronics and materials science.

Recent research has demonstrated the use of acetal-protected propargyl aldehyde in the chain-growth copolymerization with a 1,3,5-triethynylbenzene (B1295396) cross-linker. This approach yields hyper-cross-linked microporous polyacetylene networks. The acetal groups serve a dual purpose: they protect the reactive aldehyde functionality during polymerization and also act as a template. Subsequent hydrolytic deprotection not only liberates the aldehyde groups within the polymer network but also enhances the microporosity and specific surface area of the material.

Table 2: Properties of Polyacetylene Networks from Acetal-Protected Propargyl Aldehyde

Monomer Feed Ratio (Acetal:TEB)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Aldehyde Group Content (mmol/g)
1:14500.254.8
3:16200.387.2

Advanced Materials Science Applications

The polymers derived from Benzene, (3,3-dimethoxy-1-propynyl)- exhibit properties that make them promising candidates for applications in advanced materials science. The resulting cross-linked polyacetylene networks possess high specific surface areas and a high density of functional aldehyde groups. acs.org

These features are particularly advantageous for applications such as gas capture and storage. The aldehyde groups within the porous network can serve as active sites for the reversible capture of molecules like carbon dioxide and water vapor. The high porosity provides a large surface area for adsorption, while the functional groups can enhance the binding affinity and selectivity.

Furthermore, the reactive aldehyde groups in the polymer scaffold can be further modified through post-polymerization reactions. This allows for the covalent anchoring of various functional molecules, opening up possibilities for the creation of porous chiral networks, catalytic materials, and functional sensors. The ability to tailor the properties of the material at a molecular level makes these polymers highly versatile for a range of advanced applications. oborolabs.compku.edu.cn

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